molecular formula C11H7ClN2O B3121221 4-(2-Chloro-pyrimidin-4-yl)-benzaldehyde CAS No. 281232-93-7

4-(2-Chloro-pyrimidin-4-yl)-benzaldehyde

Cat. No.: B3121221
CAS No.: 281232-93-7
M. Wt: 218.64 g/mol
InChI Key: OASQWTRHGGCCKG-UHFFFAOYSA-N
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Description

4-(2-Chloro-pyrimidin-4-yl)-benzaldehyde is an organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound features a benzaldehyde moiety substituted with a 2-chloro-pyrimidin-4-yl group, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chloro-pyrimidin-4-yl)-benzaldehyde typically involves the reaction of 2-chloro-4-pyrimidinylamine with benzaldehyde under specific conditions. One common method includes:

    Starting Materials: 2-chloro-4-pyrimidinylamine and benzaldehyde.

    Reaction Conditions: The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, under reflux conditions.

    Purification: The product is purified using standard techniques like recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Chloro-pyrimidin-4-yl)-benzaldehyde undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom on the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products:

    Nucleophilic Substitution: Substituted pyrimidine derivatives.

    Oxidation: 4-(2-Chloro-pyrimidin-4-yl)-benzoic acid.

    Reduction: 4-(2-Chloro-pyrimidin-4-yl)-benzyl alcohol.

Scientific Research Applications

4-(2-Chloro-pyrimidin-4-yl)-benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-pyrimidin-4-yl)-benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The pyrimidine ring can mimic nucleobases, allowing it to interfere with DNA or RNA synthesis in microbial or cancer cells.

Comparison with Similar Compounds

    2-Chloro-4-pyrimidinylamine: A precursor in the synthesis of 4-(2-Chloro-pyrimidin-4-yl)-benzaldehyde.

    4-(2-Chloro-pyrimidin-4-yl)-phenol: Another pyrimidine derivative with different functional groups.

    2,4-Dichloropyrimidine: A related compound with two chlorine atoms on the pyrimidine ring.

Uniqueness: this compound is unique due to the presence of both an aldehyde group and a 2-chloro-pyrimidinyl group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-(2-chloropyrimidin-4-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O/c12-11-13-6-5-10(14-11)9-3-1-8(7-15)2-4-9/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OASQWTRHGGCCKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=NC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

281232-93-7
Record name 4-(2-Chloro-4-pyrimidinyl)benzaldehyde
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RK8CYS9GX7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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